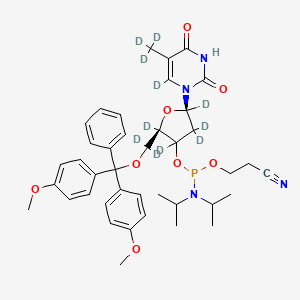

DMT-dT Phosphoramidite-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H49N4O8P |

|---|---|

Molecular Weight |

755.9 g/mol |

IUPAC Name |

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-2,3,4,4,5-pentadeuterio-5-[6-deuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i5D3,24D2,25D,26D2,35D,36D,37D |

InChI Key |

UNOTXUFIWPRZJX-AOSSAJQLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in ensuring the fidelity of oligonucleotide synthesis.

The Core Purpose of the DMT Protecting Group

The primary function of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is essential to enforce the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[2] By "capping" the 5' end, the DMT group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[2][3]

The selection of the DMT group for this critical role is due to a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.

-

Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance maximum around 495-498 nm.[2][3] This colorimetric signal provides a real-time method to monitor the efficiency of each coupling step.[3]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the first and last steps of each cycle.

References

The Strategic Advantage of Deuterium Labeling in DMT-dT Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinetic Isotope Effect in Oligonucleotide Therapeutics

In the landscape of modern drug development, particularly in the realm of oligonucleotide therapeutics, enhancing metabolic stability is a paramount challenge. Oligonucleotides, promising for their ability to modulate gene expression with high specificity, are often susceptible to rapid degradation by endogenous nucleases. Deuterium labeling, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), has emerged as a powerful tool to mitigate this issue. This technical guide delves into the core principles and practical applications of deuterium labeling, specifically focusing on 5'-O-Dimethoxytrityl-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dT phosphoramidite), a fundamental building block in the synthesis of DNA oligonucleotides.

The primary advantage of deuterium substitution lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In the context of drug metabolism, where enzymatic reactions often involve the abstraction of a hydrogen atom, this seemingly subtle atomic substitution can significantly slow down the metabolic degradation of a drug molecule, thereby prolonging its half-life and therapeutic effect.

This guide will provide a comprehensive overview of the synthesis, analysis, and application of deuterium-labeled DMT-dT phosphoramidite, offering researchers and drug developers the foundational knowledge to leverage this technology in their therapeutic programs.

Synthesis of Deuterium-Labeled DMT-dT Phosphoramidite

The synthesis of deuterium-labeled DMT-dT phosphoramidite involves two key stages: the preparation of the deuterated thymidine nucleoside and its subsequent conversion to the phosphoramidite derivative.

Synthesis of Deuterated Thymidine

The location of deuterium labeling on the thymidine molecule is critical and can be targeted to either the methyl group or the sugar ring. Labeling at metabolically vulnerable positions is key to maximizing the KIE.

Experimental Protocol: Synthesis of Thymidine-(methyl-d3)

This protocol is a generalized representation based on established methods for deuteration.

-

Starting Material: 5-Hydroxymethyl-2'-deoxyuridine.

-

Deuterium Source: Deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄).

-

Reaction: The 5-hydroxymethyl group is catalytically reduced using D₂ gas in the presence of a palladium catalyst (e.g., Pd/C) or chemically reduced with NaBD₄. This reaction replaces the hydroxyl group with a deuterium atom and the two hydrogens on the methyl group with deuterium, resulting in a -CD₃ group.

-

Purification: The resulting thymidine-(methyl-d3) is purified using standard chromatographic techniques, such as silica gel chromatography.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and extent of deuterium incorporation.

Phosphitylation of Deuterated Thymidine

Once the deuterated thymidine is synthesized and purified, it is converted into the phosphoramidite form for use in automated oligonucleotide synthesis.

Experimental Protocol: Synthesis of 5'-O-DMT-thymidine-(methyl-d3)-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol is adapted from standard phosphoramidite synthesis procedures.[1][2]

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the deuterated thymidine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base (e.g., pyridine).

-

Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-protected deuterated thymidine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane).[1]

-

Purification: The resulting deuterium-labeled DMT-dT phosphoramidite is purified by silica gel chromatography under anhydrous conditions.

-

Characterization: The final product is characterized by ³¹P NMR to confirm the presence of the phosphoramidite group and by mass spectrometry to verify the molecular weight.[3][4]

Data Presentation: Comparative Analysis

The primary benefit of deuterium labeling is the enhanced stability of the resulting oligonucleotides. While specific experimental data for deuterium-labeled DMT-dT phosphoramidite is not extensively available in the public domain, the following tables present illustrative data based on the established principles of the kinetic isotope effect.

Table 1: Comparative Stability of Deuterated vs. Non-Deuterated DMT-dT Phosphoramidite in Solution

| Compound | Solvent | Half-life (t½) at 25°C (Illustrative) | Degradation Rate Constant (k) (Illustrative) |

| Standard DMT-dT Phosphoramidite | Acetonitrile | 48 hours | 0.014 hr⁻¹ |

| Deuterated DMT-dT Phosphoramidite | Acetonitrile | 96 hours | 0.007 hr⁻¹ |

This illustrative data suggests that the deuterated phosphoramidite exhibits greater stability in the solvent used for oligonucleotide synthesis, potentially leading to higher coupling efficiencies.

Table 2: Kinetic Isotope Effect on the Coupling Reaction

| Phosphoramidite | Activator | Coupling Time (s) (Illustrative) | Coupling Efficiency (%) (Illustrative) |

| Standard DMT-dT | Dicyanoimidazole (DCI) | 30 | 99.5 |

| Deuterated DMT-dT | Dicyanoimidazole (DCI) | 30 | 99.5 |

The kinetic isotope effect is not expected to significantly impact the phosphoramidite coupling reaction itself, as this reaction does not involve the cleavage of the C-D bond.

Table 3: Nuclease Resistance of Oligonucleotides

| Oligonucleotide (10-mer) | Incubation Time in Serum | % Intact Oligonucleotide (Illustrative) |

| Standard Thymidine | 1 hour | 50% |

| Standard Thymidine | 4 hours | 10% |

| Deuterated Thymidine | 1 hour | 85% |

| Deuterated Thymidine | 4 hours | 60% |

This illustrative data highlights the significant increase in nuclease resistance for oligonucleotides synthesized with deuterium-labeled thymidine. This is a key advantage for in vivo applications.[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation of deuterium labeling strategies.

Protocol for Assessing Nuclease Resistance

-

Oligonucleotide Synthesis: Synthesize a short oligonucleotide (e.g., a 10-mer) using either standard or deuterium-labeled DMT-dT phosphoramidite.

-

Incubation: Incubate the purified oligonucleotides in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Analysis: The degradation of the oligonucleotides is monitored by techniques such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Quantification: The percentage of intact oligonucleotide at each time point is quantified to determine the degradation kinetics.

Protocol for Metabolic Profiling using LC-MS

-

Dosing: Administer the standard and deuterated oligonucleotides to an in vivo model (e.g., mice) or an in vitro system (e.g., liver microsomes).

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates) at various time points.

-

Extraction: Extract the oligonucleotides and their metabolites from the biological matrix.

-

LC-MS Analysis: Analyze the extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.[7][8]

-

Metabolite Identification: Identify the metabolites based on their mass-to-charge ratio and fragmentation patterns. The deuterium label will result in a predictable mass shift in the metabolites, aiding in their identification.

Visualization of Workflows and Pathways

Visualizing experimental workflows and the underlying principles is crucial for a clear understanding of the technology.

Conclusion

Deuterium labeling of DMT-dT phosphoramidite represents a significant advancement in the design of oligonucleotide therapeutics. By leveraging the kinetic isotope effect, researchers can synthesize oligonucleotides with enhanced metabolic stability, leading to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. This in-depth technical guide has provided a comprehensive overview of the synthesis, analysis, and application of this technology. While specific quantitative data remains proprietary or limited in the public domain, the foundational principles and generalized protocols presented herein offer a solid starting point for any research program aiming to incorporate deuterium labeling into their oligonucleotide drug discovery and development efforts. The continued exploration and application of this strategy hold great promise for the future of nucleic acid-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nuclease Resistance Design and Protocols [genelink.com]

- 6. mz-at.de [mz-at.de]

- 7. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

chemical structure and properties of DMT-dT phosphoramidite-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMT-dT phosphoramidite-d11, a deuterated analogue of a key building block in oligonucleotide synthesis. This document is intended for professionals in the fields of chemical biology, drug development, and nucleic acid research.

Chemical Structure and Properties

DMT-dT phosphoramidite, or 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a cornerstone reagent in the automated chemical synthesis of DNA.[1][2][3] Its deuterated counterpart, this compound, is utilized in specialized applications, such as nuclear magnetic resonance (NMR) studies, to simplify complex spectra and provide deeper structural insights.[4]

The core structure consists of a deoxythymidine nucleoside protected at the 5'-hydroxyl group by a dimethoxytrityl (DMT) group and functionalized at the 3'-hydroxyl group with a phosphoramidite moiety.[5][6] The phosphoramidite group is the reactive center for forming the phosphodiester backbone of a growing oligonucleotide chain.[2]

While the precise isomeric structure of commercially available this compound is not always publicly disclosed, a chemically plausible structure involves deuteration of the two methoxy groups and the phenyl group of the DMT protecting group. This specific deuteration pattern aids in simplifying proton NMR spectra in regions that can be crowded with signals.

Below is a diagram illustrating the chemical structure of DMT-dT phosphoramidite, with a plausible representation of the d11 deuteration.

Caption: Plausible chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated analogue, with minor differences arising from the increased molecular weight due to the deuterium atoms.

| Property | Value (DMT-dT Phosphoramidite) | Value (this compound, Estimated) | Reference |

| Molecular Formula | C40H49N4O8P | C40H38D11N4O8P | [1][6] |

| Molecular Weight | 744.81 g/mol | ~755.9 g/mol | [1][6] |

| Appearance | White to off-white powder or granules | White to off-white powder or granules | [1] |

| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. Very slightly soluble in water (0.00051 g/L at 20 °C). | Similar to the non-deuterated form. | [1][7] |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. | 2-8°C under an inert atmosphere. | [1][2] |

| Stability | Sensitive to moisture and acidic conditions. The phosphoramidite moiety is prone to hydrolysis. | Similar to the non-deuterated form. | [2] |

Experimental Protocols

The primary application of this compound is in the solid-phase synthesis of DNA oligonucleotides, a process that follows the well-established phosphoramidite chemistry cycle.

Standard Oligonucleotide Synthesis Cycle

The synthesis of DNA on a solid support using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition:

-

Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

-

Coupling: The deprotected 5'-hydroxyl group of the growing chain reacts with the phosphoramidite of the incoming nucleotide (in this case, this compound). This reaction is catalyzed by an activator, such as 1H-tetrazole or a more modern equivalent like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would lead to the formation of N-1 shorter sequences (failure sequences), they are acetylated using a capping reagent, typically a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is commonly done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Post-Synthesis Processing

After the desired oligonucleotide sequence has been assembled, the following steps are performed:

-

Cleavage from Support: The oligonucleotide is cleaved from the solid support, typically using concentrated ammonium hydroxide.

-

Deprotection: The same reagent (concentrated ammonium hydroxide) is used to remove the protecting groups from the phosphate backbone (the cyanoethyl groups) and any protecting groups on the nucleobases.

-

Purification: The final oligonucleotide product is purified to remove any truncated sequences or other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

Applications in Research and Development

The primary advantage of using this compound over its non-deuterated counterpart lies in its utility for biophysical and structural studies of nucleic acids.

-

NMR Spectroscopy: The replacement of specific protons with deuterium simplifies complex proton NMR spectra by removing their corresponding signals and scalar couplings. This allows for the unambiguous assignment of other proton resonances and can facilitate the determination of the three-dimensional structure and dynamics of DNA and DNA-protein complexes.

-

Mass Spectrometry: The known mass difference introduced by the deuterium labels can be a useful tool in mass spectrometry-based studies for identifying and quantifying specific oligonucleotide fragments.

-

Kinetic Isotope Effect Studies: While less common for this particular molecule, deuterated compounds can be used to study kinetic isotope effects in enzymatic reactions involving DNA, providing insights into reaction mechanisms.

Conclusion

This compound is a valuable tool for researchers requiring site-specific isotopic labeling of synthetic DNA. Its chemical properties and reactivity in oligonucleotide synthesis are nearly identical to the standard, non-deuterated reagent, allowing for its seamless integration into established synthesis protocols. The strategic incorporation of deuterium provides a powerful method for elucidating the structure, dynamics, and interactions of nucleic acids, thereby advancing our understanding of their biological functions and aiding in the development of novel nucleic acid-based therapeutics.

References

- 1. DMT-dT-phosphoramidit | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-, 3'-(2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite) | C40H49N4O8P | CID 9940288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide on DMT-dT Phosphoramidite-d11 for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMT-dT phosphoramidite-d11, a deuterated analogue of the standard thymidine building block used in solid-phase oligonucleotide synthesis. We will delve into its unique properties, applications, and provide a detailed protocol for its incorporation into synthetic DNA, catering to both beginners and experienced professionals in the field.

Introduction to Phosphoramidite Chemistry and the Role of DMT-dT Phosphoramidite

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the cornerstone of modern DNA and RNA synthesis.[1][2] This method allows for the efficient and sequential addition of nucleotide building blocks to a growing chain attached to a solid support.[3][4] The process is a cyclical four-step reaction: detritylation, coupling, capping, and oxidation.[2][3]

A standard phosphoramidite building block, such as DMT-dT phosphoramidite, consists of a nucleoside (in this case, deoxythymidine) with key protecting groups. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[5][6] The 3'-hydroxyl group is modified with a reactive phosphoramidite moiety, which couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[5]

The Significance of Deuterium Labeling: this compound

This compound is a stable isotope-labeled version of the standard thymidine phosphoramidite, where 11 hydrogen atoms have been replaced with deuterium.[7] This isotopic substitution offers several distinct advantages in various research and development applications.

Enhanced Metabolic Stability: One of the primary applications of deuterated oligonucleotides is to improve their pharmacokinetic and metabolic profiles.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where enzymatic cleavage of the C-D bond is slower.[9][10] This can significantly reduce the rate of metabolic degradation of oligonucleotide-based therapeutics by nucleases, potentially leading to a longer half-life and improved efficacy.[11]

Internal Standards for Mass Spectrometry: Deuterated oligonucleotides serve as excellent internal standards for quantitative analysis by mass spectrometry (MS).[12][13] Since the deuterated and non-deuterated versions of an oligonucleotide have nearly identical chemical properties and ionization efficiencies but different masses, the deuterated version can be spiked into a sample to provide a precise and reliable reference for the quantification of the target oligonucleotide.[12]

Probing Enzymatic Mechanisms: The kinetic isotope effect can be exploited to elucidate the mechanisms of enzymes that interact with DNA, such as DNA repair enzymes.[14][15] By synthesizing an oligonucleotide with a deuterated nucleoside at a specific position and comparing the enzymatic reaction rates with the non-deuterated counterpart, researchers can gain insights into the transition state of the reaction and the involvement of specific C-H bond cleavages in the catalytic process.[14][15]

Quantitative Data Summary

| Property | DMT-dT Phosphoramidite | This compound | Reference |

| Molecular Weight | ~744.8 g/mol | ~755.9 g/mol (approx.) | [16] |

| Primary Application | Standard oligonucleotide synthesis | Enhanced metabolic stability, MS internal standard, KIE studies | [8][12][14] |

| Metabolic Stability of Resulting Oligonucleotide | Standard | Increased due to Kinetic Isotope Effect | [8] |

| Use as MS Internal Standard | No | Yes | [12] |

Table 1: Comparison of Properties and Applications

Detailed Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the steps for a standard solid-phase oligonucleotide synthesis cycle on an automated synthesizer, applicable for the incorporation of both standard and deuterated phosphoramidites like this compound.

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

-

Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (dA, dC, dG, T, and DMT-dT-d11) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

-

Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solution: Anhydrous acetonitrile.

-

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Synthesis Cycle:

The synthesis process is cyclical, with each cycle consisting of four main steps. This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation (DMT Removal)

-

The solid support column is washed with anhydrous acetonitrile.

-

The deblocking solution (3% TCA in DCM) is passed through the column for approximately 60-90 seconds to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group.

-

The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

Step 2: Coupling

-

The DMT-dT-d11 phosphoramidite solution (0.1 M in acetonitrile) and the activator solution (0.45 M ETT in acetonitrile) are simultaneously delivered to the column.

-

The coupling reaction proceeds for approximately 30-180 seconds, during which the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

-

The column is washed with anhydrous acetonitrile.

Step 3: Capping

-

To prevent the elongation of any chains that failed to couple in the previous step, a capping step is performed.

-

Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This reaction is typically complete within 30-60 seconds.

-

The column is washed with anhydrous acetonitrile.

Step 4: Oxidation

-

The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

The oxidizing solution (0.02 M Iodine) is passed through the column for approximately 30-60 seconds.

-

The column is washed with anhydrous acetonitrile.

This completes one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis: Cleavage and Deprotection

-

After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the phosphate backbone and the nucleobases are removed.

-

The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 8-12 hours.

-

The resulting solution containing the deprotected oligonucleotide is collected, and the solvent is evaporated.

-

The crude oligonucleotide can then be purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Application Workflow: Studying DNA Repair Pathways

Deuterated oligonucleotides are valuable tools for investigating the mechanisms of DNA repair enzymes. For example, they can be used to study the kinetic isotope effect of enzymes involved in the base excision repair (BER) pathway.

Figure 2: Workflow for a Kinetic Isotope Effect study of a DNA repair enzyme.

This workflow illustrates how a deuterated oligonucleotide synthesized with DMT-dT-d11 can be used to probe the mechanism of a DNA glycosylase, an enzyme that recognizes and removes damaged or incorrect bases from DNA. By comparing the rate of base excision for the deuterated and non-deuterated substrates, researchers can determine if the cleavage of a C-H bond at the thymine base is a rate-limiting step in the enzymatic reaction.[14]

Conclusion

This compound is a valuable reagent for the synthesis of deuterated oligonucleotides. These modified nucleic acids offer significant advantages for therapeutic applications by enhancing metabolic stability and for research applications as internal standards in mass spectrometry and as probes for elucidating enzymatic mechanisms through kinetic isotope effect studies. The standard phosphoramidite synthesis protocol can be readily adapted for the incorporation of this deuterated building block, opening up new avenues for drug development and fundamental biological research.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]

- 5. researchgate.net [researchgate.net]

- 6. Oligonucleotide Drugs: Strategies for Metabolism and Metabolite Profiling and Identification - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Oligonucleotide Workflows [proteinmetrics.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated Oligonucleotides [biosyn.com]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen-Isotope Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions | PLOS One [journals.plos.org]

- 16. dnai.org [dnai.org]

A Technical Guide to Stable Isotope Labeling with Phosphoramidites: Advancing Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides using phosphoramidite chemistry is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level. The site-specific incorporation of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), into DNA and RNA sequences provides an invaluable tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth overview of the core principles, experimental protocols, and applications of this technology in research and drug development.

The chemical synthesis of oligonucleotides via the phosphoramidite method allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing DNA or RNA chain.[1] This level of control is a significant advantage over enzymatic methods, which are better suited for uniform labeling.[1] The ability to introduce labels at specific sites simplifies complex NMR spectra, helps resolve resonance assignment ambiguities, and enables the study of local conformational dynamics that are critical for understanding biological function and drug interactions.[2][3]

Core Principles of Phosphoramidite Chemistry for Isotope Labeling

The solid-phase synthesis of oligonucleotides using phosphoramidites is a cyclical process involving four main chemical steps: de-blocking, coupling, capping, and oxidation.[4] When introducing a stable isotope-labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step at the appropriate position in the sequence.

The phosphoramidite building blocks are nucleosides with key protecting groups to ensure the specific and efficient formation of the phosphodiester bond. These include:

-

A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the ribose or deoxyribose sugar.[5]

-

Protecting groups on the exocyclic amino functions of the nucleobases (A, C, and G).[2]

-

For RNA synthesis, a protecting group on the 2'-hydroxyl of the ribose, with common examples being tert-butyldimethylsilyl (tBDMS), triisopropylsilyloxymethyl (TOM), and 2'-cyanoethoxymethyl (CEM).[2][6]

-

A phosphoramidite group at the 3'-hydroxyl, typically a diisopropylamino group, which is activated for coupling.[5]

The choice of 2'-hydroxyl protecting group in RNA synthesis is critical and can influence the coupling efficiency and the maximum length of the oligonucleotide that can be synthesized.[2]

Common Stable Isotopes and Their Applications

The selection of a stable isotope for labeling depends on the specific research question and the analytical technique being employed.

| Isotope | Natural Abundance (%)[7] | Common Labeling Positions | Primary Applications |

| ¹³C | 1.1 | C2, C6, C8 of nucleobases; Ribose carbons[2][8] | NMR spectroscopy for structural and dynamic studies, resolving spectral overlap.[2][3] |

| ¹⁵N | 0.4 | N1, N3, N7 of nucleobases[2][9] | NMR spectroscopy to probe hydrogen bonding and base pairing interactions.[2] |

| ²H (D) | 0.015 | C5 of pyrimidines; Ribose positions[8][10] | Simplifies NMR spectra by reducing proton signals and scalar couplings.[11] |

| ¹⁸O | 0.20 | Non-bridging phosphate oxygens[12][13] | Mass spectrometry-based quantitative studies and mechanistic studies of enzymatic reactions.[12][13] |

Experimental Workflow: Solid-Phase Synthesis of an Isotopically Labeled Oligonucleotide

The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide with a site-specifically incorporated stable isotope-labeled phosphoramidite.

Caption: Workflow for solid-phase synthesis of a stable isotope-labeled oligonucleotide.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a ¹³C-Labeled RNA Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.

-

¹³C-labeled RNA phosphoramidite for the desired position (e.g., [8-¹³C]-Adenosine phosphoramidite).[8]

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

-

Buffers for purification.

Procedure:

-

Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer.

-

Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.

-

De-blocking: The first step of each cycle involves the removal of the 5'-DMT protecting group from the nucleoside on the solid support by washing with the deblocking agent.

-

Coupling: The ¹³C-labeled phosphoramidite (or an unlabeled one) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiencies are typically greater than 99%.[5][14]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

Cycle Repetition: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, 2'-OH, and phosphate backbone) are removed by incubation in the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method.[15]

-

Analysis: The purity and identity of the final labeled oligonucleotide are confirmed by methods such as mass spectrometry (to verify the mass shift due to the isotope) and analytical HPLC.

Protocol 2: Purification and Analysis of Labeled Oligonucleotides

Purification by HPLC:

-

Method: Ion-pair reversed-phase HPLC is a widely used technique for oligonucleotide purification.[16]

-

Stationary Phase: A C18 column is commonly employed.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) is used for elution.

-

Detection: UV absorbance at 260 nm is used to monitor the elution of the oligonucleotide.

-

Fraction Collection: Fractions corresponding to the main peak of the full-length product are collected.

Analysis by Mass Spectrometry:

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is typically used for the analysis of oligonucleotides.

-

Sample Preparation: The purified oligonucleotide is desalted prior to MS analysis.

-

Data Analysis: The measured mass of the oligonucleotide is compared to the theoretical mass. The incorporation of a stable isotope will result in a predictable mass shift (e.g., a +1 Da shift for each ¹³C atom replacing a ¹²C atom).

Quantitative Data on Synthesis and Labeling

The efficiency of the phosphoramidite coupling reaction is a critical factor determining the overall yield of the full-length oligonucleotide.

| Parameter | Typical Value | Significance | Reference |

| Coupling Efficiency per Step | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides. A small decrease in efficiency leads to a significant reduction in the yield of the full-length product. | [5][14] |

| ¹⁸O-Enrichment Ratio | >95% | Demonstrates the high efficiency of incorporating ¹⁸O labels into the phosphate backbone using specialized phosphoramidite reagents. | [12][13] |

| Overall Yield of Labeled Phosphoramidite Synthesis | 9-44% | The multi-step chemical synthesis of the labeled phosphoramidite building blocks themselves can have variable yields depending on the specific isotope and its position. | [2] |

Applications in Drug Development and Research

Stable isotope labeling with phosphoramidites is instrumental in various areas of scientific research and drug development.

-

Structural Biology: Labeled oligonucleotides are crucial for NMR studies to determine the three-dimensional structures of DNA and RNA molecules, including complex folds like G-quadruplexes.[2][17]

-

Drug Discovery: This technique enables the detailed investigation of how potential drug candidates interact with nucleic acid targets.[18] By monitoring changes in the NMR spectra of a labeled oligonucleotide upon drug binding, researchers can identify the binding site and characterize the binding affinity.[18]

-

Pharmacokinetics: Radiolabeled oligonucleotides (e.g., with ¹⁴C or ³H) are used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of oligonucleotide therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[19]

-

Metabolomics: Isotopically labeled nucleotides can be used to trace the metabolic pathways of nucleic acids within cells.[18][]

-

Epitranscriptomics: The study of RNA modifications and their roles in cellular processes is facilitated by stable isotope labeling, which allows for the tracking and characterization of these modifications.[18]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow from the synthesis of a labeled oligonucleotide to its application in studying drug-target interactions.

Caption: Logical workflow for using a stable isotope-labeled oligonucleotide to study drug-target interactions.

Conclusion

Stable isotope labeling of oligonucleotides using phosphoramidite chemistry is a cornerstone technique for modern nucleic acid research and the development of oligonucleotide-based therapeutics. The ability to precisely introduce isotopic labels provides researchers with unparalleled insights into the structure, dynamics, and interactions of DNA and RNA. As advancements in synthetic chemistry and analytical instrumentation continue, the applications of this powerful technology are expected to expand, further accelerating discoveries in both basic science and medicine.

References

- 1. isotope.com [isotope.com]

- 2. mdpi.com [mdpi.com]

- 3. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. twistbioscience.com [twistbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ckisotopes.com [ckisotopes.com]

- 11. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. idtdna.com [idtdna.com]

- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]

- 17. isotope.com [isotope.com]

- 18. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 19. Isotope-labeled Oligonucleotide Synthesis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

DMT-dT phosphoramidite-d11 safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of DMT-dT Phosphoramidite-d11

Introduction

This compound is a deuterated version of the key reagent used in the chemical synthesis of oligonucleotides. The incorporation of deuterium can be a valuable tool for various research applications, including NMR studies and as internal standards in mass spectrometry. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, aimed at researchers, scientists, and drug development professionals.

Hazard Identification and Classification

DMT-dT phosphoramidite is classified as a hazardous substance. The primary hazards are associated with its reactivity and potential for causing irritation and harm upon exposure.

GHS Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

-

May cause an allergic skin reaction, H317.[2]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 98796-51-1 | [1] |

| Molecular Formula | C40H49N4O8P | [1] |

| Molecular Weight | 744.81 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO, Acetonitrile | [3] |

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.

Handling Precautions:

-

Wear suitable protective clothing, including gloves and eye/face protection.[2][4]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Storage Conditions:

-

Keep container tightly sealed.[3]

-

Store in a dry, well-ventilated area at -20°C.[3]

-

Protect from heat and store away from oxidizing agents.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling DMT-dT phosphoramidite.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [2][4] |

| Respiratory Protection | A NIOSH-approved respirator should be worn as conditions warrant. | [3] |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action must be taken.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [2][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][4] |

Spill and Leak Procedures:

-

Use personal protective equipment, including chemical-impermeable gloves.[2][4]

-

Prevent further leakage or spillage if it is safe to do so.[2][4]

-

Collect and arrange for disposal in suitable, closed containers.[2][4]

Experimental Protocol: General Workflow for Oligonucleotide Synthesis

DMT-dT phosphoramidite is a key component in the phosphoramidite method of oligonucleotide synthesis. This process is typically automated and involves a four-step cycle for each nucleotide addition.

Materials and Reagents:

-

DMT-dT phosphoramidite

-

Solid support (e.g., controlled pore glass) with the initial nucleoside attached

-

Anhydrous acetonitrile

-

Activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT))

-

Oxidizing agent (e.g., iodine solution)

-

Capping reagents (e.g., acetic anhydride and 1-methylimidazole)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., ammonium hydroxide)

Methodology:

-

Preparation:

-

Ensure all reagents and solvents are anhydrous, as phosphoramidites are sensitive to moisture.

-

The synthesis is typically performed on an automated DNA synthesizer. The DMT-dT phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and placed on the appropriate port of the synthesizer.

-

-

Synthesis Cycle: The following four steps are repeated for each nucleotide addition to the growing oligonucleotide chain.[4][5]

-

Step 1: Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside using an acid, such as trichloroacetic acid in dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.[4][6]

-

Step 2: Coupling: The DMT-dT phosphoramidite is activated by a weak acid, such as ETT, and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[4][7]

-

Step 3: Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), they are acetylated using capping reagents.[4]

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution, in the presence of water and a weak base.[4]

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the terminal 5'-DMT group is typically removed.[5]

-

The synthesized oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium hydroxide.[8]

-

The protecting groups on the phosphate backbone and the nucleobases are removed by heating the oligonucleotide in the cleavage solution.[8]

-

-

Purification and Analysis:

-

The final product is purified from failure sequences and other impurities using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

The identity and purity of the synthesized oligonucleotide are confirmed by techniques like mass spectrometry and HPLC.

-

Visualizations

Caption: Workflow for the safe handling of DMT-dT phosphoramidite.

Caption: Emergency response procedures for accidental exposure.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 6. biotage.com [biotage.com]

- 7. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

Navigating the Stability of Deuterated Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated phosphoramidites are invaluable reagents in the synthesis of isotopically labeled oligonucleotides, which serve as powerful tools in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and as internal standards for mass spectrometry.[1][2][3][4] The strategic incorporation of deuterium can simplify complex NMR spectra and aid in the elucidation of three-dimensional structures of nucleic acids and their complexes.[1][2] However, the inherent instability of the phosphoramidite functional group necessitates stringent storage and handling protocols to ensure the integrity of the final synthesized oligonucleotide. This technical guide provides a comprehensive overview of the factors influencing the stability of deuterated phosphoramidites, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts: Understanding Phosphoramidite Instability

The stability of phosphoramidites, both deuterated and non-deuterated, is primarily challenged by two degradation pathways: hydrolysis and oxidation. These processes lead to the formation of impurities that can compromise the efficiency of oligonucleotide synthesis and the quality of the final product.

Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis, reacting with even trace amounts of water in the solvent or on glassware. This reaction leads to the formation of a phosphonate byproduct and a secondary amine. The rate of hydrolysis is influenced by several factors, including the specific nucleoside, with 2'-deoxyguanosine (dG) phosphoramidites being particularly prone to degradation.[5] Studies have shown that the degradation of dG phosphoramidites can be autocatalytic.[5] While direct comparative studies on the hydrolysis rates of deuterated versus non-deuterated phosphoramidites are limited, one study on P-deuterated dialkyl phosphites indicated a 20-30% higher rate of acid-catalyzed hydrolysis compared to their non-deuterated counterparts, suggesting a potential secondary isotope effect.

Oxidation: The trivalent phosphorus (P(III)) center in phosphoramidites is readily oxidized to a pentavalent phosphate (P(V)) species upon exposure to air. This oxidation renders the phosphoramidite inactive for the coupling reaction in oligonucleotide synthesis.

The following diagram illustrates the primary degradation pathways of phosphoramidites.

Caption: Primary degradation pathways of deuterated phosphoramidites.

Storage and Handling Recommendations

To mitigate degradation, deuterated phosphoramidites require strict storage and handling procedures. The primary goals are to minimize exposure to moisture and oxygen.

Solid Phosphoramidites:

-

Temperature: Store as a dry powder at -20°C or lower in a non-frost-free freezer to prevent temperature cycling.[6]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Phosphoramidites in Solution:

-

Solvent: Use anhydrous acetonitrile (<30 ppm water) for dissolution.

-

Drying: For critical applications, it is recommended to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.

-

Storage: Store solutions at -20°C under an inert atmosphere. When stored at -25°C, dG phosphoramidites dissolved in acetonitrile as a 30 mM solution have been found to be stable for several weeks.

-

Concentration: For use in synthesis, typical concentrations range from 0.05 M to 0.1 M.

The following table summarizes the recommended storage conditions for deuterated phosphoramidites.

| Form | Temperature | Atmosphere | Key Considerations |

| Solid | -20°C or lower | Inert (Argon or Nitrogen) | Avoid frost-free freezers. Allow to warm to room temperature before opening. |

| Solution | -20°C | Inert (Argon or Nitrogen) | Use anhydrous solvent. Consider drying with molecular sieves. |

Impact of Protecting Groups and Nucleobase Identity

The stability of phosphoramidites is also influenced by the choice of protecting groups for the exocyclic amines of the nucleobases and the identity of the nucleobase itself.

-

Protecting Groups: "Mild" protecting groups, which are more readily removed during deprotection, can render the phosphoramidite less stable in solution compared to those with more robust protecting groups.[5]

-

Nucleobase: As mentioned, dG phosphoramidites are significantly less stable than dA, dC, and T phosphoramidites. This inherent instability is a critical consideration during the synthesis of guanine-rich sequences.

Special Considerations for Deuterated dG Phosphoramidites

A commercially available 8-deutero-dG phosphoramidite requires a specific deprotection protocol to prevent the exchange of the deuterium atom. It is recommended to use 25% deuterated ammonium hydroxide (ND₄OD) for 40 hours at room temperature for deprotection.[2] This highlights the importance of consulting manufacturer-specific guidelines for handling and using deuterated reagents.

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of deuterated phosphoramidites is crucial for successful oligonucleotide synthesis. The following are key experimental protocols for this purpose.

Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology: Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection at a wavelength that allows for the sensitive detection of all bases.

-

Sample Preparation: Prepare samples at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (TEA) to minimize on-column degradation.[7]

Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[7] The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate species.

Mass Spectrometric Analysis for Identification of Degradation Products

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is used to identify the chemical nature of impurities and degradation products.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio of the parent ion and its fragments.

Data Interpretation: By comparing the observed masses with the expected masses of the phosphoramidite and its potential degradation products (hydrolyzed, oxidized), the identity of impurities can be confirmed.

³¹P NMR Spectroscopy for Quantifying Phosphorus-Containing Species

Methodology: ³¹P NMR spectroscopy is a powerful tool for directly observing and quantifying the different phosphorus-containing species in a sample.

-

Chemical Shifts:

-

Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).

-

H-phosphonates: ~8-10 ppm.

-

Phosphate (P(V)) oxidation product: ~0 ppm.

-

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d.

Data Interpretation: The relative integration of the peaks corresponding to the different phosphorus species provides a quantitative measure of the purity of the phosphoramidite and the extent of hydrolysis and oxidation.

The following diagram outlines a general workflow for assessing the stability of deuterated phosphoramidites.

Caption: Experimental workflow for stability testing of deuterated phosphoramidites.

Applications in Drug Development and Research

The primary application of deuterated phosphoramidites is in the synthesis of deuterated oligonucleotides for structural and dynamic studies of nucleic acids and their interactions with proteins and other molecules.[1][2][8] These studies are critical in drug development for understanding drug-target interactions at a molecular level. Deuterated oligonucleotides can also serve as stable isotope-labeled internal standards in quantitative mass spectrometry-based assays, which are essential in pharmacokinetic and metabolic studies of oligonucleotide therapeutics.[3][9] While deuteration can sometimes be used to alter the metabolic profile of small molecule drugs, the use of deuterated phosphoramidites is currently focused on their role in creating analytical tools rather than directly modifying the therapeutic properties of the oligonucleotide itself.[10]

Conclusion

The stability of deuterated phosphoramidite reagents is a critical factor for the successful synthesis of high-quality, isotopically labeled oligonucleotides. By understanding the degradation pathways of hydrolysis and oxidation and implementing stringent storage and handling protocols, researchers can minimize the formation of impurities. Regular analytical assessment using HPLC, LC-MS, and ³¹P NMR is essential to ensure the integrity of these valuable reagents. Adherence to these guidelines will enable the reliable synthesis of deuterated oligonucleotides, thereby facilitating advancements in structural biology and the development of novel nucleic acid-based therapeutics.

References

- 1. Deuterated Oligonucleotides [biosyn.com]

- 2. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 7. Selective deuteration of an RNA:RNA complex for structural analysis using small-angle scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the intricate realm of mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide serves as a comprehensive resource on the foundational principles and practical application of internal standards (IS), a cornerstone of robust and reliable quantitative mass spectrometry. Internal standards are essential for correcting for variability that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1]

The "Why": The Fundamental Role of an Internal Standard

Mass spectrometry, while a powerful analytical technique, is susceptible to variations that can impact the accuracy and reproducibility of quantitative measurements.[2] These variations can stem from multiple sources throughout the analytical workflow, including:

-

Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[3]

-

Injection Volume: Minor inconsistencies in the volume of sample injected into the instrument can lead to significant variations in signal intensity.[2]

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the signal response.

-

Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[3]

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls in an analytical run.[2] By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.[4]

The "What": Types and Selection of Internal Standards

The choice of an appropriate internal standard is critical for the success of a quantitative assay. There are two primary types of internal standards used in mass spectrometry:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards.[5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[3] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[3] This close similarity allows for the most accurate correction of analytical variability.

-

Structural Analogs: When a SIL-IS is not available or is prohibitively expensive, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different molecular weight.[3] The ideal structural analog should have similar physicochemical properties, such as pKa and hydrophobicity, to the analyte to ensure it behaves similarly during sample preparation and analysis.[3]

Key Criteria for Selecting an Internal Standard:

-

Chemical and Physical Similarity: The IS should closely mimic the chemical and physical properties of the analyte.[1]

-

Purity: The IS should be of high purity and free of any impurities that could interfere with the analysis.[3]

-

No Natural Presence: The IS should not be naturally present in the biological matrix being analyzed.

-

Chromatographic Resolution: For structural analogs, the IS should be chromatographically resolved from the analyte. For SIL-IS, co-elution is desirable as the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z).[4]

-

Stability: The IS must be stable throughout the entire analytical process.

The "How": Experimental Protocols for Using Internal Standards

The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following provides a detailed methodology for the use of an internal standard in a typical LC-MS/MS workflow for drug quantification.

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the analyte and internal standard reference materials. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions (e.g., -20°C) to ensure stability.

-

Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent. These solutions will be used to spike into the blank biological matrix to create the calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the IS stock solution to a fixed concentration. This working solution will be added to all samples, calibrators, and quality controls. The concentration of the IS should be chosen to provide a consistent and robust signal across the analytical run.

Sample Preparation

The point at which the internal standard is introduced is a critical step. For optimal correction of variability, the internal standard should be added as early as possible in the sample preparation workflow. [6] This ensures that the IS experiences the same potential for loss and variability as the analyte throughout the entire process.

A common sample preparation technique for biological matrices like plasma or serum is protein precipitation.

Protein Precipitation Protocol:

-

Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibration standard, and quality control. For example, add 25 µL of the IS working solution.

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (often containing the internal standard), typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL of acetonitrile).

-

Vortexing: Vortex the samples vigorously for a set amount of time (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase to concentrate the sample and improve sensitivity.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.

Data Acquisition and Processing

-

LC-MS/MS Method: Develop a liquid chromatography method to separate the analyte and internal standard from other matrix components. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating the analyte/IS peak area ratio from the calibration curve.

Data Presentation: The Impact of Internal Standards on Accuracy and Precision

The use of an internal standard significantly improves the accuracy and precision of quantitative mass spectrometry assays. The following table presents a quantitative comparison of pesticide analysis in a plant matrix using an external standard method versus a standard addition method (a form of internal standardization). The data clearly demonstrates the superior accuracy of the internal standard approach in a complex matrix.

| Analyte | Matrix | External Standard Method (% Recovery) | Standard Addition (Internal Standard) Method (% Recovery) |

| Dimethoate | Winter Wheat (Grain) | 70% ± 2% | 103% ± 10% |

| Dimethoate | Winter Wheat (Ears) | 60% ± 5% | 122% ± 24% |

| Dimethoate | Winter Wheat (Straw) | 44% ± 6% | 115% ± 14% |

Data adapted from a study comparing pesticide analysis methods, illustrating the significant improvement in analyte recovery (accuracy) when using a standard addition (internal standard) approach compared to an external standard method in complex plant matrices.[7]

The results clearly show that the external standard method significantly underestimates the true concentration of the pesticide, with recoveries as low as 44%.[7] In contrast, the standard addition method, which functions as a form of internal standardization by correcting for matrix effects, provides much more accurate results, with recoveries closer to 100%.[7]

Mandatory Visualizations

To further elucidate the core concepts, the following diagrams illustrate the logical relationships and workflows involved in using internal standards in mass spectrometry.

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Notes and Protocols for DMT-dT Phosphoramidite-d11 in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite-d11 (DMT-dT phosphoramidite-d11) in automated solid-phase DNA synthesis. The incorporation of deuterium-labeled thymidine offers unique advantages for various analytical and research applications.

Introduction

This compound is a deuterated analog of the standard thymidine phosphoramidite used in oligonucleotide synthesis.[1] The replacement of eleven hydrogen atoms with deuterium on the thymidine base provides a stable isotopic label. This labeling is invaluable for a range of applications, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based quantitative analysis, and studies of enzyme mechanisms and DNA structure dynamics.[2][3][4] Deuterium labeling can enhance the metabolic stability of oligonucleotides and serve as a non-radioactive tracer in biological systems.[5]

Quantitative Data

While specific performance data for this compound is not extensively published, the following table summarizes typical performance metrics for standard phosphoramidites and key considerations for the deuterated analog. Users are strongly encouraged to perform internal validation to determine the precise performance characteristics within their specific synthesis platforms.

| Parameter | Standard DMT-dT Phosphoramidite | This compound (Expected/Considerations) |

| Coupling Efficiency | >99% | Expected to be high, comparable to the standard phosphoramidite. Optimization of coupling time may be required. |

| Isotopic Purity | Not Applicable | Typically >98% (user should verify with the supplier's certificate of analysis). |

| Stability (in solution) | Stable for several days in anhydrous acetonitrile. | Expected to have similar stability to the standard phosphoramidite. Standard handling precautions for phosphoramidites apply. |

| Molecular Weight | ~744.8 g/mol | ~755.9 g/mol (an increase of ~11 Da due to 11 deuterium atoms). |

Experimental Protocols

The following protocols are based on standard phosphoramidite chemistry and should be adapted for use with automated DNA synthesizers.

Phosphoramidite Preparation

-

Storage: Store this compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Reconstitution: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.05 M to 0.15 M) as recommended by the synthesizer manufacturer.

-

Stability in Solution: Use the reconstituted phosphoramidite solution promptly. While stable for several days when stored under inert gas, fresh solutions are recommended for optimal performance.

Automated Solid-Phase DNA Synthesis

The standard four-step cycle of detritylation, coupling, capping, and oxidation is employed.

Step 1: Detritylation (Deblocking)

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

Step 2: Coupling

-

Reagents:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The this compound is activated by the tetrazole derivative and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Note: While standard coupling times (e.g., 30-60 seconds) are a good starting point, optimization may be necessary to ensure maximum coupling efficiency with the deuterated phosphoramidite.

Step 3: Capping

-

Reagents:

-

Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).

-

Capping Reagent B (e.g., N-Methylimidazole/THF).

-

-